molecular formula C19H19N3O2S B2992379 N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide CAS No. 307511-73-5

N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide

Numéro de catalogue: B2992379
Numéro CAS: 307511-73-5
Poids moléculaire: 353.44
Clé InChI: SXMNAHPXHHNIDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydro ring system. The structure includes a 2-methyl substituent on the tetrahydrobenzothiophene moiety and an acetamide group attached via an ether linkage to the meta-position of a phenyl ring.

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, describes the use of caesium carbonate and dry N,N-dimethylformamide to facilitate reactions between oxadiazoles and benzooxazinone derivatives .

Propriétés

IUPAC Name

N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-11-20-18(24-14-7-5-6-13(10-14)22-12(2)23)17-15-8-3-4-9-16(15)25-19(17)21-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMNAHPXHHNIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[3-[(2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide (CAS No. 43088-52-4) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiolo-pyrimidine core. Its molecular formula is C11H13N3OSC_{11}H_{13}N_{3}OS, with a molecular weight of approximately 235.31 g/mol. The following table summarizes its key physicochemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₃N₃OS
Molecular Weight235.31 g/mol
Density1.59 g/cm³
Boiling Point472.8 °C
Flash Point239.7 °C

Anticancer Activity

Research has demonstrated that N-[3-[(2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide exhibits significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Adenocarcinoma) : IC50 = 14.7 µM
  • HepG2 (Hepatocellular Carcinoma) : IC50 = 0.9 µM
  • Human Kidney Carcinoma : IC50 values indicate moderate to high cytotoxicity.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of anti-apoptotic proteins such as Bcl-2 .

The mechanisms underlying the anticancer effects of this compound appear to involve:

  • Induction of Apoptosis : Activation of caspase pathways leading to apoptosis in cancer cells.
  • Inhibition of Proliferation : Downregulation of Ki-67 expression, a marker for cell proliferation.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to cellular damage and apoptosis .

Neuroprotective Effects

In addition to its anticancer properties, N-[3-[(2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide has shown potential neuroprotective effects:

  • SIRT1 Activation : The compound has been associated with the activation of SIRT1, a protein involved in cellular stress responses and neuroprotection against oxidative stress.

This suggests that it may be beneficial in treating neurodegenerative diseases by enhancing mitochondrial function and reducing oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Cytotoxicity : A study published in the European Journal of Medicinal Chemistry reported that N-[3-[(2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide exhibited notable cytotoxicity against HepG2 cells with an IC50 value significantly lower than many standard chemotherapeutics .
  • Neuroprotective Mechanisms : Research indicates that compounds similar to N-[3-[(2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide can modulate pathways involved in neurodegeneration by regulating SIRT1 activity and reducing amyloid-beta toxicity in Alzheimer's models .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound differs from its analogs primarily in substituent type, position, and linker chemistry. Key comparisons include:

Substituents on the Pyrimidine Core
  • Methyl vs. Phenyl or Dimethyl Groups: describes N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (MW 314.0, m.p. 202–203°C), where dimethyl groups on the thienopyrimidine enhance hydrophobicity compared to the target compound’s single methyl group .
Linker Chemistry
  • Ether (O-linker) vs. Thioether (S-linker) :
    • ’s 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide uses a sulfur bridge, which may reduce hydrogen-bonding capacity compared to the oxygen linker in the target compound .
Aromatic Ring Modifications
  • Meta vs. Para Substitution :
    • The target compound’s acetamide is attached to the phenyl ring’s meta-position, whereas ’s analog uses a para-substituted phenyl group. Meta substitution may alter binding interactions in biological targets .
  • Electron-Withdrawing Groups :
    • ’s compound includes a trifluoromethyl group (CF₃), which significantly increases electronegativity and metabolic stability compared to the target’s methyl group .

Physical and Chemical Properties

Compound ID Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound Not Provided Not Provided 2-methyl, O-linker, meta-phenyl
N-{4-[(5,6-dimethylthieno...) 314.0 202–203 5,6-dimethyl, O-linker, para-phenyl
N-{3-[(5-phenylthieno...) 362.0 190–191 5-phenyl, O-linker, meta-phenyl
N-(3-chloro-2-methylphenyl)... 511.06 Not Provided 3-chloro, pyridinylmethyl, S-linker
2-{[3-(4-methylphenyl)...} 4-methylphenyl, CF₃-phenyl, S-linker
  • Melting Points : Para-substituted derivatives (e.g., ) generally exhibit higher melting points than meta-substituted analogs (e.g., ), likely due to improved crystallinity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include activating the pyrimidine core with electron-withdrawing groups (e.g., methyl or phenyl substituents) to facilitate substitution at the 4-position. Ethanol with piperidine as a catalyst at 0–5°C for 2 hours has been effective in similar acetamide-thienopyrimidine syntheses, achieving yields up to 56% . To improve yields, optimize stoichiometry of the phenolic intermediate and the thienopyrimidine precursor, and monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques are most reliable for confirming structural integrity post-synthesis?

Methodological Answer: Use 1^1H NMR to verify substituent positions (e.g., methyl groups at δ 2.07–2.57 ppm, aromatic protons at δ 7.08–7.62 ppm) and LC-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 314–362) . High-resolution mass spectrometry (HRMS) and IR spectroscopy can further validate functional groups like acetamide (NH stretch ~3300 cm1^{-1}). For crystalline derivatives, X-ray diffraction provides definitive confirmation .

Q. How should solubility and stability studies be designed for formulation strategies?

Methodological Answer: Conduct pH-dependent solubility assays in buffers (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC. Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling can assess degradation pathways. For stability, monitor hydrolytic susceptibility of the acetamide and ether linkages via LC-MS under stressed conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on the thienopyrimidine core?

Methodological Answer: Systematically modify substituents at the 2-methyl (core) and 3-phenoxy (linker) positions. For example, replace methyl with ethyl or phenyl groups to assess steric/electronic impacts on bioactivity. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) to correlate substituent changes with activity. Evidence from analogs shows that bulkier substituents (e.g., 4-ethoxyphenyl) enhance target affinity but may reduce solubility .

Q. What strategies resolve contradictory biological activity data across in vitro models?

Methodological Answer: Discrepancies may arise from differences in cell permeability, metabolic stability, or assay conditions. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}). Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) and include positive controls (e.g., known inhibitors). For inconsistent enzyme inhibition data, test compound purity via HPLC and confirm target engagement using fluorescence polarization .

Q. Which computational methods predict binding affinity, and how are they validated experimentally?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations can model interactions with targets like kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) for kinetic binding parameters (konk_{on}/koffk_{off}) or isothermal titration calorimetry (ITC) for thermodynamic data (ΔH, ΔS). Cross-reference with crystallographic data from homologous proteins to refine docking poses .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity for derivatives?

Methodological Answer:

  • Step 1: Replicate experiments under identical conditions (e.g., cell density, serum concentration).
  • Step 2: Perform metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites.
  • Step 3: Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions.
  • Step 4: Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, incubation time) .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer: Use murine models for preliminary PK studies (plasma half-life, bioavailability) and zebrafish embryos for high-throughput toxicity screening. For CNS targets, assess blood-brain barrier penetration via microdialysis. Always include vehicle controls and validate findings in a second species (e.g., rat) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.